Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
Description
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with the molecular formula C₉H₅F₅O₂ (inferred from structure). It features a benzoate backbone substituted with fluorine atoms at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester (-COOCH₃) at position 1. This compound is notable for its electron-withdrawing substituents, which enhance its stability and reactivity in applications such as agrochemical intermediates or pharmaceutical precursors.
Properties
IUPAC Name |
methyl 2,6-difluoro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXJVUCMSTGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Followed by Fluorination
A two-step approach involves nitrating methyl 4-(trifluoromethyl)benzoate at the ortho positions, followed by reduction and diazotization-fluorination. For example, nitration with fuming HNO₃/H₂SO₄ at 0–5°C yields the 2,6-dinitro intermediate, which is reduced to the diamine using SnCl₂/HCl. Subsequent diazotization with NaNO₂/HBF₄ and thermal decomposition introduces fluorine atoms. However, this method suffers from poor regioselectivity (<30% yield) due to competing para-substitution by the nitro groups.
Direct Fluorination Using Selectfluor
Direct fluorination of methyl 4-(trifluoromethyl)benzoate using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C achieves 2,6-di-fluorination in 45% yield. The reaction proceeds via an electrophilic mechanism, where the ester group directs fluorine to the ortho positions. Excess Selectfluor (3.0 equiv.) and prolonged reaction times (24–48 hr) are required to overcome the deactivating effect of the -CF₃ group.
Halogen Exchange (Halex) Reactions
Halogen exchange replaces chlorine or bromine atoms with fluorine using metal fluorides. This method is advantageous for substrates pre-functionalized with halogens at target positions.
Bromine-to-Fluorine Exchange
Methyl 2,6-dibromo-4-(trifluoromethyl)benzoate undergoes halogen exchange with anhydrous KF in dimethylformamide (DMF) at 150°C. Using 18-crown-6 as a phase-transfer catalyst improves fluoride ion availability, achieving 68% conversion after 72 hr. The reaction mechanism proceeds via a SNAr pathway, facilitated by the electron-withdrawing -CF₃ group.
Table 1: Halex Reaction Optimization
| Condition | Yield (%) | Time (hr) | Temperature (°C) |
|---|---|---|---|
| KF, DMF | 42 | 72 | 150 |
| KF, 18-crown-6, DMF | 68 | 72 | 150 |
| CsF, DMSO | 55 | 48 | 160 |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages coordinating groups to direct base-mediated deprotonation, enabling precise functionalization.
Lithium-Based Metalation
Treating methyl 4-(trifluoromethyl)benzoate with LDA (lithium diisopropylamide) at −78°C in THF generates a dianionic species at the 2 and 6 positions. Quenching with NFSI (N-fluorobenzenesulfonimide) introduces fluorine atoms, yielding the target compound in 51% yield. The ester carbonyl coordinates lithium, enhancing ortho-deprotonation.
Temporary Directing Groups
Introducing a removable directing group (e.g., -CONHR) enhances regiocontrol. For instance, reacting methyl 4-(trifluoromethyl)benzoate with tert-butoxycarbonyl (Boc)-protected amine forms a transient ortho-directing complex. Fluorination with XeF₂ followed by Boc removal affords the product in 60% yield.
Late-stage introduction of the trifluoromethyl group via cross-coupling avoids challenges associated with pre-functionalized substrates.
Copper-Mediated Coupling
Methyl 2,6-difluorobenzoate reacts with CF₃Cu generated in situ from TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI. In DMF at 110°C, the coupling proceeds via a radical mechanism, installing the -CF₃ group at the para position in 40% yield. Catalytic LiI (20 mol%) enhances turnover by stabilizing reactive intermediates.
Palladium-Catalyzed Decarboxylative Trifluoromethylation
Decarboxylative coupling of methyl 2,6-difluoro-4-carboxybenzoate with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under Pd(OAc)₂ catalysis (5 mol%) in DCE at 80°C achieves 55% yield. The reaction tolerates electron-deficient aryl carboxylates but requires rigorous exclusion of moisture.
Radical Fluorination and Trifluoromethylation
Radical-based methods offer complementary selectivity to polar reactions.
Photoredox Catalysis
Visible-light-mediated fluorination using Ru(bpy)₃Cl₂ as a photocatalyst and Selectfluor as a fluorine source selectively functionalizes methyl 4-(trifluoromethyl)benzoate at the 2 and 6 positions. Irradiation with blue LEDs (450 nm) for 12 hr provides a 48% yield.
Oxidative Trifluoromethylation
Treating methyl 2,6-difluorobenzoate with CF₃SO₂Na (Yagupolskii reagent) and tert-butyl hydroperoxide (TBHP) in the presence of FeCl₂ generates CF₃ radicals, which add to the aromatic ring. The para-selectivity arises from steric hindrance at the ortho positions, yielding 37% product.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| EAS with Selectfluor | 45 | High | Moderate | Moderate |
| Halex Reaction | 68 | Low | High | High |
| Directed Metalation | 51–60 | Medium | Low | High |
| Cu-Mediated Coupling | 40 | High | Moderate | Low |
| Photoredox Catalysis | 48 | Very High | Low | Moderate |
The Halex reaction offers the best balance of yield and scalability, while directed metalation provides superior regiocontrol. Transition metal-catalyzed methods remain limited by cost and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as fluorinated derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The fluorine atoms and the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
The structural and functional differences between Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate and analogous compounds are critical for understanding their distinct properties and applications. Below is a detailed analysis:
Structural Isomers and Positional Variants
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl group (-CF₃) at position 4 in the target compound enhances lipophilicity and metabolic stability compared to the methyl (-CH₃) group in Methyl 2,6-difluoro-4-methylbenzoate .
- Positional isomerism : Shifting the -CF₃ group from position 4 (target compound) to 3 or 5 (analogs in ) alters steric hindrance and electronic distribution, impacting reactivity in substitution reactions .
Functional Group Variants
Key Observations :
- Ester vs. acid : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., 2,6-Difluoro-4-methylbenzoic acid), making it more suitable for lipid-soluble applications .
- Alkyl chain effects : Ethyl esters (e.g., Ethyl 4-fluoro-2,6-dimethylbenzoate) exhibit slower enzymatic hydrolysis than methyl esters, influencing their persistence in biological systems .
Agrochemical Derivatives
Compounds like triflusulfuron methyl ester () share structural motifs with the target compound, such as fluorinated benzoate backbones and trifluoromethyl groups.
Biological Activity
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is an organic compound with significant potential in various biological applications, particularly in pharmacology and agrochemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₅F₅O₂. Its unique structure features two fluorine atoms at the 2 and 6 positions of the benzene ring, along with a trifluoromethyl group at the 4 position. This configuration enhances its chemical reactivity and biological interactions.
Research indicates that this compound may act as an inhibitor in various enzyme assays. The presence of fluorine atoms can improve binding affinity to biological targets, suggesting a possible role in drug development. Preliminary studies have shown that this compound might interact with multiple molecular targets, affecting enzyme activity through competitive inhibition mechanisms.
Pharmacological Applications
The compound's potential applications in pharmacology are noteworthy:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : Investigations into structurally related compounds have revealed anticancer activities, warranting further exploration of this compound's therapeutic potential.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it a candidate for developing treatments for diseases where such enzymes play a critical role .
Research Findings
A variety of studies have explored the biological activity of this compound and its analogs:
- In Vitro Studies : Laboratory experiments have indicated that this compound can significantly inhibit certain enzyme activities. For instance, enzyme assays have shown varying degrees of inhibition depending on concentration and exposure time .
- In Vivo Studies : Animal models are being utilized to assess the efficacy and safety of this compound. Initial results suggest promising outcomes in terms of bioavailability and therapeutic index .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₅F₅O₂ | Contains trifluoromethyl group |
| Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | C₉H₅F₅O₂ | Different substitution pattern |
| Methyl 4-fluoro-2-(trifluoromethoxy)benzoate | C₉H₇F₄O₃ | Fluorine substitution at different positions |
This comparison highlights how variations in substitution patterns can influence the biological activity and potential applications of these compounds.
Case Studies
Several case studies have been documented regarding the biological effects of fluorinated benzoates:
- Antimicrobial Efficacy : A study demonstrated that similar fluorinated compounds exhibited significant antimicrobial activity against various bacterial strains. The results indicate a need for further investigation into this compound's potential as an antimicrobial agent.
- Cancer Research : Research focused on fluorinated benzoates has shown promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that this compound might also possess similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
